molecular formula C13H7Cl4NO2 B11942148 3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate CAS No. 92961-10-9

3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11942148
CAS No.: 92961-10-9
M. Wt: 351.0 g/mol
InChI Key: YNHFSEXKHDPCLD-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C13H7Cl4NO2 It is a derivative of carbamic acid and is characterized by the presence of two 3,4-dichlorophenyl groups attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with phosgene or a phosgene equivalent, followed by the reaction with another equivalent of 3,4-dichloroaniline. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

Major Products

    Substitution: Products depend on the nucleophile used; common products include substituted anilines.

    Hydrolysis: 3,4-dichloroaniline and carbon dioxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate involves the inhibition of specific enzymes or receptors in biological systems. For instance, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl N-(4-chloro-2-methylphenyl)carbamate
  • Isopropyl N-(3,4-dichlorophenyl)carbamate
  • Methyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

3,4-Dichlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to the presence of two identical 3,4-dichlorophenyl groups, which confer specific chemical and biological properties. This structural feature distinguishes it from other carbamates that may have different substituents on the phenyl rings .

Properties

CAS No.

92961-10-9

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351.0 g/mol

IUPAC Name

(3,4-dichlorophenyl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H7Cl4NO2/c14-9-3-1-7(5-11(9)16)18-13(19)20-8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19)

InChI Key

YNHFSEXKHDPCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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